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Compound of Interest

Compound Name: 2,5-Dichlorophenylacetyl chloride

CAS No.: 203314-48-1

Cat. No.: B3025373

Get Quote

Executive Summary
2,5-Dichlorophenylacetyl chloride (CAS 203314-48-1) is a critical electrophilic building block

in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical active

ingredients. Its structural integrity is defined by the specific para relationship between the

chlorine at C2 and the proton at C5, and the ortho relationship between the chlorines and the

acetyl group.

Differentiation from its positional isomers—specifically the 2,4-dichloro and 2,6-dichloro

analogs—is a frequent challenge in quality control (QC) due to their similar boiling points and

solubility profiles. This guide provides a definitive spectroscopic framework for distinguishing

these isomers, focusing on Nuclear Magnetic Resonance (NMR) coupling constants (

values) and Mass Spectrometry (MS) fragmentation patterns.

Comparative Profile: The Isomer Landscape
The following table summarizes the physicochemical and spectroscopic identifiers for the three

most common isomers encountered in synthesis.
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Feature
2,5-

Dichlorophenylacetyl

chloride

2,4-

Dichlorophenylacetyl

chloride

2,6-

Dichlorophenylacetyl

chloride

CAS Number 203314-48-1 53056-20-5 61875-53-4

Structure 1-acetyl, 2,5-dichloro 1-acetyl, 2,4-dichloro 1-acetyl, 2,6-dichloro

Symmetry
Asymmetric (

)

Asymmetric (

)

Symmetric (

axis through C1-C4)

H NMR Aromatic

Signals

3 distinct signals

(AMX system)

3 distinct signals (ABX

system)

2 distinct signals (

system)

Key Splitting

H6: d (

Hz)H3/H4: d/dd (

Hz)

H3: s (isolated)H5/H6:

d/dd (

Hz)

H3/H5: d (

Hz)H4: t (

Hz)

Physical State (RT)
Liquid / Low-melting

solid

Liquid / Low-melting

solid

Solid (Higher MP due

to symmetry)

Spectroscopic Deep Dive
Nuclear Magnetic Resonance (NMR) Analysis
The most reliable method for identification is

H NMR. The substitution pattern on the phenyl ring dictates the spin-spin coupling, creating a
unique "fingerprint" for each isomer.

2,5-Isomer (Target):

H6 (Ortho to acetyl, Meta to Cl): Appears as a doublet with a small coupling constant (

Hz) due to meta-coupling with H4.

H3 & H4: H3 (ortho to Cl, meta to acetyl) and H4 (para to acetyl) exhibit strong ortho-

coupling (
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Hz). H4 often appears as a doublet of doublets (dd) due to the additional meta-coupling
with H6.

Diagnostic: Look for the absence of a singlet in the aromatic region (distinguishes from

2,4-isomer) and the absence of a triplet (distinguishes from 2,6-isomer).

2,4-Isomer (Common Impurity):

H3: Isolated between two chlorine atoms. Appears as a sharp singlet (or very fine

doublet). This is the "smoking gun" for 2,4-contamination.

2,6-Isomer:

Symmetry: The molecule has a plane of symmetry. Protons at positions 3 and 5 are

chemically equivalent, appearing as a doublet (

). The proton at position 4 appears as a triplet (

).

Decision Logic for Isomer Identification
The following decision tree illustrates the logical flow for identifying the correct isomer based on

proton splitting patterns.
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Acquire 1H NMR Spectrum
(Aromatic Region 7.0 - 7.6 ppm)

Is the spectrum symmetric?
(Integration 2:1 ratio?)

Is there an isolated Singlet?

No (Complex Multiplets)

Identity: 2,6-Dichlorophenylacetyl chloride
(Symmetric A2B System)

Yes (Doublet + Triplet)

Identity: 2,4-Dichlorophenylacetyl chloride
(Contains H3 Singlet)

Yes (H3 is isolated)

Identity: 2,5-Dichlorophenylacetyl chloride
(AMX Pattern: d, d, dd)

No (All signals split)

Click to download full resolution via product page

Figure 1: NMR Decision Tree for determining the regiochemistry of dichlorophenylacetyl

chlorides.

Mass Spectrometry (MS)
While all isomers share the same molecular weight (MW 223.48), their fragmentation pathways

differ subtly due to the "ortho effect."

Isotope Pattern: The presence of three chlorine atoms (two on the ring, one in the acid

chloride) creates a distinct isotopic envelope.

M+ (222), M+2 (224), M+4 (226), M+6 (228) roughly in a 27:27:9:1 ratio (approximate for

Cl3).

Fragmentation:
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Base Peak (m/z 159/161): Loss of the acyl chloride group (

, mass 63) generates the dichlorobenzyl carbocation.

Differentiation: The 2,6-isomer often exhibits a more intense

peak due to the steric crowding of the acyl group between two chlorines, facilitating
halogen loss.

Experimental Protocol: Synthesis & Verification
Objective: Synthesize 2,5-dichlorophenylacetyl chloride from 2,5-dichlorophenylacetic acid

and verify purity.

Safety Warning: Thionyl chloride (

) is highly corrosive and releases toxic

and

gases. Perform all operations in a fume hood.

Materials
Precursor: 2,5-Dichlorophenylacetic acid (1.0 eq)

Reagent: Thionyl Chloride (

) (1.5 - 2.0 eq)

Catalyst: DMF (Dimethylformamide) - 1-2 drops

Solvent: Dichloromethane (DCM) or Toluene (optional, neat reaction preferred for ease of

purification)

Step-by-Step Methodology
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux

condenser. Attach a drying tube (

) or nitrogen inlet to the top of the condenser to exclude moisture.
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Charging: Add 2,5-dichlorophenylacetic acid (10.0 g, 48.8 mmol) to the flask.

Addition: Add Thionyl Chloride (7.1 mL, 97.6 mmol) slowly. Add 1 drop of dry DMF to

catalyze the formation of the Vilsmeier-Haack intermediate.

Reaction: Heat the mixture to reflux (

bath temperature) for 2-3 hours.

Observation: Evolution of gas (

) indicates reaction progress. The solid acid will dissolve, forming a clear yellow solution.

Workup:

Cool the mixture to room temperature.

Connect the flask to a vacuum manifold (with a cold trap) to remove excess

.

Critical Step: Do not use water. Any contact with water will hydrolyze the product back to

the starting acid.

Purification: Distill the residue under reduced pressure (vacuum distillation).

2,5-Dichlorophenylacetyl chloride typically distills as a clear to pale yellow liquid/oil.

Validation: Immediately acquire a

H NMR in

. Verify the shift of the benzylic

protons (typically shifts downfield from ~3.7 ppm in acid to ~4.1 ppm in chloride).

2,5-Dichlorophenylacetic Acid
(Solid)

SOCl2 + DMF (cat.)
Reflux 3h

Crude Mixture
(Clear Yellow Liq.)

Vacuum Distillation
(Remove xs SOCl2)

2,5-Dichlorophenylacetyl Chloride
(Pure Liquid)
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Click to download full resolution via product page

Figure 2: Synthetic workflow for the conversion of the acid to the acyl chloride.[1][2][3]

References
PubChem. (2025).[4][5] 2,5-Dichlorophenylacetyl chloride (Compound).[6] National

Library of Medicine. [Link][6]

Org. Synth. (1954). Acid Chlorides via Thionyl Chloride: General Procedures. Organic

Syntheses, Coll. Vol. 4, p.715. [Link]

ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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